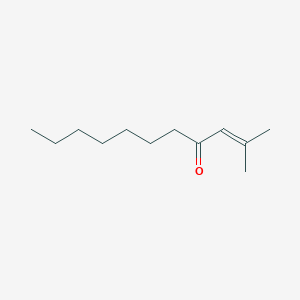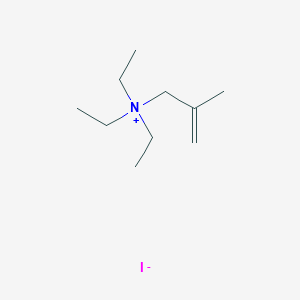
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide is a quaternary ammonium compound with the molecular formula C10H22IN. It is known for its unique structure, which includes a positively charged nitrogen atom bonded to three ethyl groups and a 2-methylprop-2-en-1-yl group, with an iodide counterion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide typically involves the quaternization of N,N,N-triethylamine with 2-methylprop-2-en-1-yl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield N,N,N-triethyl-2-methylprop-2-en-1-amine.
Oxidation: Oxidation can lead to the formation of N,N,N-triethyl-2-methylprop-2-en-1-aminium oxide.
Applications De Recherche Scientifique
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly relevant in its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2-propen-1-aminium iodide
- N,N,N-Triethyl-2-methylprop-2-en-1-aminium chloride
- 3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium
Uniqueness
N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in phase-transfer catalysis and antimicrobial research .
Propriétés
Numéro CAS |
62721-64-6 |
|---|---|
Formule moléculaire |
C10H22IN |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
triethyl(2-methylprop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C10H22N.HI/c1-6-11(7-2,8-3)9-10(4)5;/h4,6-9H2,1-3,5H3;1H/q+1;/p-1 |
Clé InChI |
NSOXGNCSJYTFFH-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC(=C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)


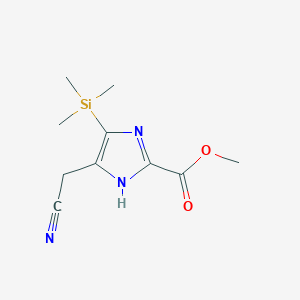

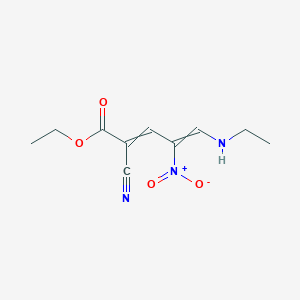
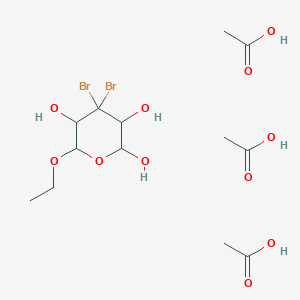
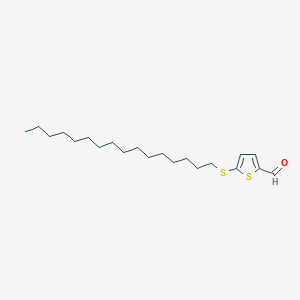
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)
